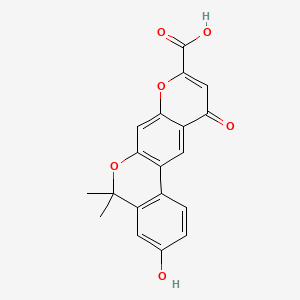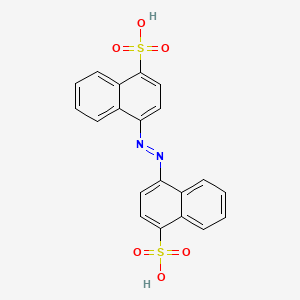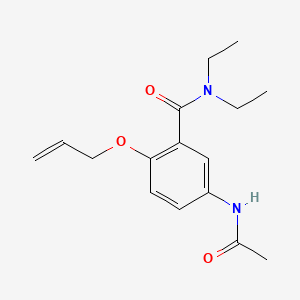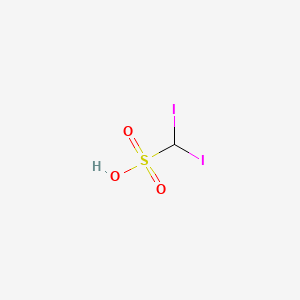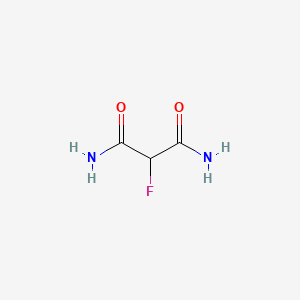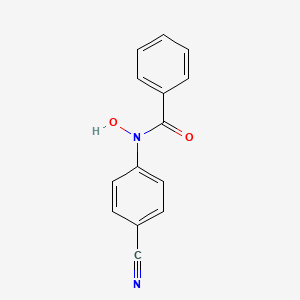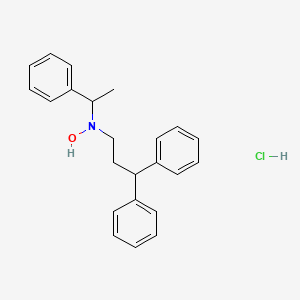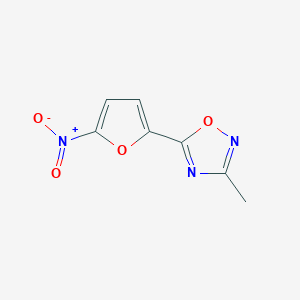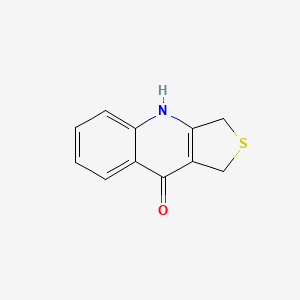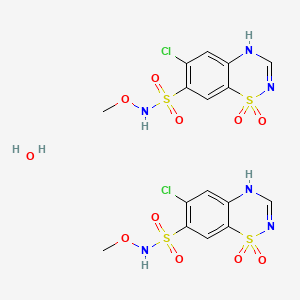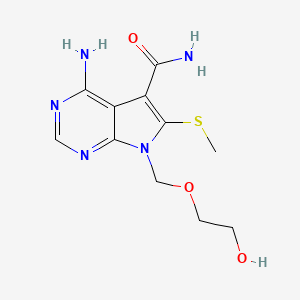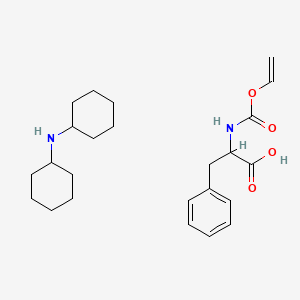
Einecs 254-685-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-[(vinyloxy)carbonyl]-L-alanine involves the reaction of L-alanine with phenyl isocyanate, followed by the addition of vinyl chloroformate. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions. The final product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction conditions is common to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-phenyl-N-[(vinyloxy)carbonyl]-L-alanine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the vinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
3-phenyl-N-[(vinyloxy)carbonyl]-L-alanine is utilized in several scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-phenyl-N-[(vinyloxy)carbonyl]-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-phenyl-N-[(vinyloxy)carbonyl]-D-alanine
- 3-phenyl-N-[(vinyloxy)carbonyl]-glycine
- 3-phenyl-N-[(vinyloxy)carbonyl]-serine
Uniqueness
3-phenyl-N-[(vinyloxy)carbonyl]-L-alanine stands out due to its specific stereochemistry and the presence of the vinyl group, which imparts unique reactivity and properties. This makes it particularly valuable in applications requiring precise molecular interactions and modifications.
Propriétés
Numéro CAS |
39897-20-6 |
|---|---|
Formule moléculaire |
C24H36N2O4 |
Poids moléculaire |
416.6 g/mol |
Nom IUPAC |
N-cyclohexylcyclohexanamine;2-(ethenoxycarbonylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C12H13NO4.C12H23N/c1-2-17-12(16)13-10(11(14)15)8-9-6-4-3-5-7-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-7,10H,1,8H2,(H,13,16)(H,14,15);11-13H,1-10H2 |
Clé InChI |
GNGIRZHRNUHEDE-UHFFFAOYSA-N |
SMILES canonique |
C=COC(=O)NC(CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



